1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

Catalog No.
S727299
CAS No.
1172134-12-1
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)...

CAS Number

1172134-12-1

Product Name

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

HPQGJNTUXNUIDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O
  • Origin: The origin of this specific compound is not documented in readily available scientific literature. However, compounds with similar structures can be synthesized in a laboratory setting.
  • Significance: Research on this specific compound appears limited. However, related azaspirocyclic structures have been explored for their potential applications in medicinal chemistry.

Molecular Structure Analysis

The key features of the molecule include:

  • Azaspiro[4.5]decane core: This core structure consists of a ten-membered ring with one nitrogen atom incorporated. This ring system is relatively rigid and can influence the overall shape of the molecule [].
  • 2,5-dimethylphenyl group: This aromatic group, attached at the 3rd position of the core, introduces two methyl groups, potentially affecting the molecule's lipophilicity (fat solubility) and interactions with other molecules [].
  • Hydroxy (-OH) and methoxy (-OCH3) groups: These functional groups positioned at the 4th and 8th positions, respectively, can participate in hydrogen bonding and influence the molecule's solubility and reactivity.

Chemical Reactions Analysis

  • Esterification: The carbonyl group (C=O) can react with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogen bonding: The -OH and -OCH3 groups can form hydrogen bonds with other molecules containing hydrogen bond donors or acceptors, potentially influencing its interactions in biological systems.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its high molecular weight.
  • Solubility: The presence of both polar (OH) and non-polar (aromatic ring) groups suggests moderate solubility in water and organic solvents.
  • Melting point and boiling point: Expected to be high due to the large size and presence of multiple functional groups.

Insecticide Activity:

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as spirotetramat, is an insecticide belonging to the tetromic acid class. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in specific mite and tick species, disrupting their fatty acid synthesis and leading to death [, ].

Mode of Action:

Spirotetramat has a unique mode of action compared to many other insecticides. It specifically targets group 6A ACCase, which is distinct from the ACCase found in mammals and plants []. This selective targeting minimizes the risk of resistance development in non-target organisms.

Applications in Research:

Due to its unique mode of action and high selectivity, spirotetramat is a valuable tool in scientific research for several purposes:

  • Studying the role of ACCase in specific mite and tick species: By observing the effects of spirotetramat on these organisms, researchers can gain insights into the role of ACCase in their development and survival [].
  • Developing new control strategies for mites and ticks: Understanding the specific way spirotetramat works can inform the development of new and more targeted acaricides and miticides [].
  • Investigating the evolution of insecticide resistance: Studying how different mite and tick populations respond to spirotetramat over time can provide valuable information on the development of resistance and inform resistance management strategies [].

XLogP3

2.1

UNII

V2TN413993

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172134-12-1

Dates

Modify: 2023-08-15

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